molecular formula C5H5N3O B7895030 Pyrimidine-4-carbaldehyde oxime

Pyrimidine-4-carbaldehyde oxime

Cat. No. B7895030
M. Wt: 123.11 g/mol
InChI Key: PUVYLIOTFMFXOB-UHFFFAOYSA-N
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Patent
US08247430B2

Procedure details

9.14 g (97.11 mmol) of 4-methylpyrimidine was slowly added to a 0° C. solution of 8.75 g HCl in 40 ml EtOH. To this white suspension was added, over 5 min, 61 ml of a 10-20% by weight solution of ethyl nitrite in EtOH. The reaction was stirred at 0° C. for 10 min and then at RT for 2.5 h. The white salt was filtered and dried under vacuum. The salt was dissolved into 20 ml H2O and very slowly treated with about 200 ml saturated aqueous KHCO3. A white solid precipitated out of the purple solution. The solid was filtered and dried under vacuum to yield the titled compound.
Quantity
9.14 g
Type
reactant
Reaction Step One
Name
Quantity
8.75 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][N:3]=1.Cl.[N:9](OCC)=[O:10]>CCO>[N:5]1[CH:6]=[CH:7][C:2]([CH:1]=[N:9][OH:10])=[N:3][CH:4]=1

Inputs

Step One
Name
Quantity
9.14 g
Type
reactant
Smiles
CC1=NC=NC=C1
Name
Quantity
8.75 g
Type
reactant
Smiles
Cl
Name
Quantity
40 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this white suspension was added, over 5 min
Duration
5 min
WAIT
Type
WAIT
Details
at RT for 2.5 h
Duration
2.5 h
FILTRATION
Type
FILTRATION
Details
The white salt was filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The salt was dissolved into 20 ml H2O
ADDITION
Type
ADDITION
Details
very slowly treated with about 200 ml saturated aqueous KHCO3
CUSTOM
Type
CUSTOM
Details
A white solid precipitated out of the purple solution
FILTRATION
Type
FILTRATION
Details
The solid was filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
N1=CN=C(C=C1)C=NO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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